molecular formula C18H13ClF3N3OS B2492601 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 851079-12-4

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2492601
CAS RN: 851079-12-4
M. Wt: 411.83
InChI Key: WUXLEDSCHCEGNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide often involves multiple steps, including the alkylation, amidation, and sulfanylation of core structures. A relevant process involves the reaction of chloro-N-(3-oxoalkenyl)acetamides with heteroarylsulfanyl derivatives, leading to the formation of compounds with significant structural similarities. These synthetic pathways provide access to a variety of related compounds with potential bioactivity (Savchenko et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is characterized by the presence of imidazole and phenyl rings, which may contribute to their chemical behavior and potential interactions with biological targets. Studies involving similar structures have shown that these compounds can adopt various shapes and exhibit diverse intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence their physical properties and reactivity (Boechat et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of this compound and its derivatives can be influenced by the presence of functional groups such as the sulfanyl and acetamide moieties. These functionalities may participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, potentially leading to a wide range of biological activities (Nayak et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, can be significantly affected by their molecular geometry and the nature of their intermolecular interactions. For example, the crystal packing and hydrogen bonding patterns observed in related structures can give insights into their solid-state properties and stability (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of this compound class are directly related to its functional groups and molecular structure. The presence of electron-withdrawing or donating groups can influence its reactivity patterns, particularly in the context of potential pharmacological applications. Studies on related compounds provide valuable information on their reactivity, highlighting the importance of structural features in determining their chemical behavior (Ishmaeva et al., 2015).

Scientific Research Applications

Imidazole Derivatives in Research

Imidazole derivatives are a significant class of compounds in medicinal chemistry due to their therapeutic potentials, such as antifungal, antibacterial, and anticancer activities. For example, imidazole derivatives have been studied for their potential as antimycotic agents, with sertaconazole (an imidazole derivative) showing promise in the treatment of Pityriasis versicolor and cutaneous dermatophytosis due to its potent antifungal activity and safety profile (Nasarre et al., 1992) (Pedragosa et al., 1992).

Pharmacokinetics and Metabolism Studies

Understanding the pharmacokinetics and metabolism of compounds is crucial for their development into therapeutic agents. Research into the pharmacokinetics of commonly used drugs like paracetamol (acetaminophen) provides insights into how similar compounds might be metabolized and the potential for genetic factors to influence this process. For instance, variability in acetaminophen metabolism has been linked to polymorphic expression of the UGT1A9 gene, highlighting the importance of pharmacogenetics in drug metabolism (Linakis et al., 2018).

Bioavailability and Therapeutic Efficacy

The bioavailability and therapeutic efficacy of compounds, including those similar to the chemical , are vital for their success as medications. The development of prodrugs or compounds with modified structures can improve these properties. For example, BP 2-94, a histamine H3 receptor agonist prodrug, was designed to overcome the rapid metabolism of its active drug, demonstrating the potential for chemical modifications to enhance drug properties (Rouleau et al., 1997).

Applications in Imaging and Diagnostics

Imidazole derivatives also find applications in imaging and diagnostics. For instance, EF5, a nitroimidazole compound, has been used for imaging hypoxia in tumors, providing valuable information for cancer treatment planning (Komar et al., 2008).

Mechanism of Action

Mode of Action

It is hypothesized that the compound may interact with its targets through a series of chemical reactions .

Biochemical Pathways

The compound may affect various biochemical pathways. One hypothesis suggests that it could be involved in the effects of a PDK1 inhibitor derived from celecoxib . .

Pharmacokinetics

Some studies have been conducted on the in vivo metabolism of similar compounds , but more research is needed to fully understand the pharmacokinetics of this specific compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body .

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling imidazole compounds. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound you are working with .

Future Directions

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc . This suggests that there is a great potential for the development of new drugs based on the imidazole structure.

properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3OS/c19-13-4-2-6-15(10-13)25-8-7-23-17(25)27-11-16(26)24-14-5-1-3-12(9-14)18(20,21)22/h1-10H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXLEDSCHCEGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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